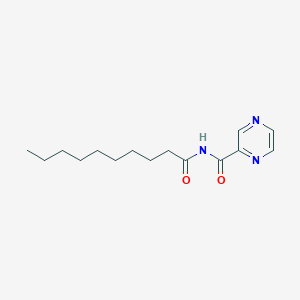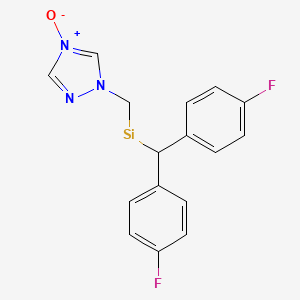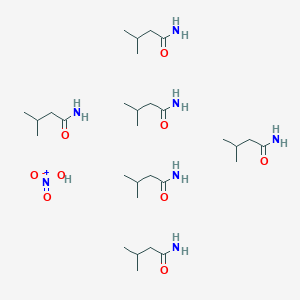
2,6-Difluorophenyl chloro(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluorophenyl chloro(oxo)acetate is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring, a chloro group, and an oxoacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenyl chloro(oxo)acetate typically involves the reaction of 2,6-difluorophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the chloro(oxo)acetate group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluorophenyl chloro(oxo)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation: The oxoacetate moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl acetates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
2,6-Difluorophenyl chloro(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Difluorophenyl chloro(oxo)acetate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the chloro group makes the compound highly reactive, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluorophenyl acetate
- 2,6-Difluorophenyl chloroacetate
- 2,6-Difluorophenyl oxoacetate
Uniqueness
2,6-Difluorophenyl chloro(oxo)acetate is unique due to the combination of its functional groups, which confer distinct reactivity patterns compared to similar compounds. The presence of both chloro and oxo groups allows for a wider range of chemical reactions and applications.
Propriétés
Numéro CAS |
131922-75-3 |
|---|---|
Formule moléculaire |
C8H3ClF2O3 |
Poids moléculaire |
220.56 g/mol |
Nom IUPAC |
(2,6-difluorophenyl) 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C8H3ClF2O3/c9-7(12)8(13)14-6-4(10)2-1-3-5(6)11/h1-3H |
Clé InChI |
DRCKOOFLNYCCMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)OC(=O)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


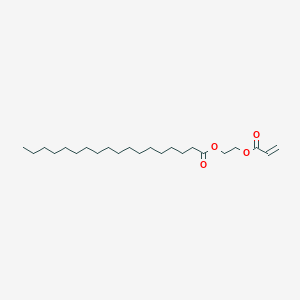
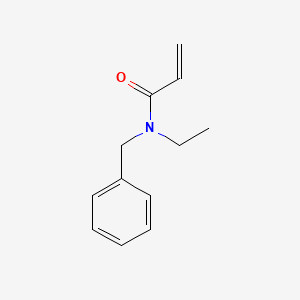
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)

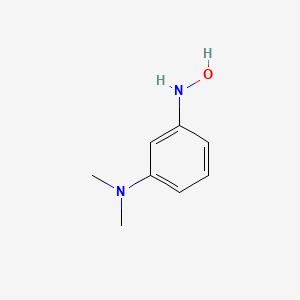
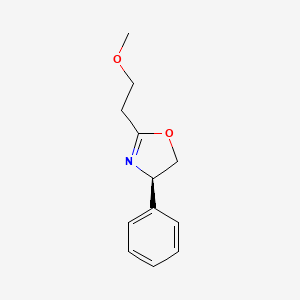
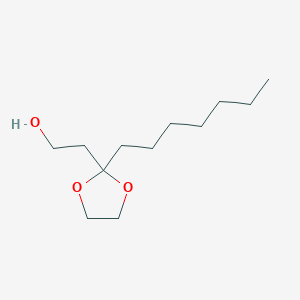


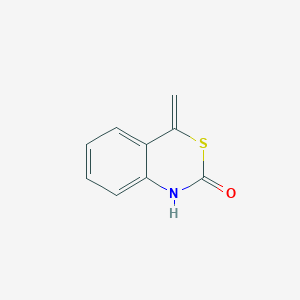
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
